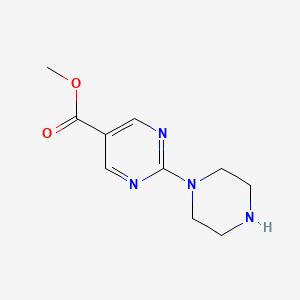

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

Description

The exact mass of the compound Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-piperazin-1-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14/h6-7,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGHOGNHILBYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726808 | |

| Record name | Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057682-19-5 | |

| Record name | Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its chemical identity, structural characteristics, and key physicochemical parameters, alongside methodologies for their determination. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecular scaffolds.

Introduction: The Significance of the Pyrimidine-Piperazine Scaffold

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate belongs to a class of compounds that integrate the pyrimidine and piperazine moieties. Pyrimidine derivatives are of immense interest in pharmaceutical sciences due to their diverse biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. The piperazine ring, a common pharmacophore, is known to improve the pharmacokinetic profile of drug candidates by enhancing their solubility and bioavailability. The strategic combination of these two heterocyclic systems in the target molecule suggests its potential as a versatile building block for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is therefore a critical first step in its journey from a laboratory curiosity to a potential clinical candidate.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally establish its identity and structure.

Chemical Structure

Figure 1: 2D Chemical Structure of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.

Molecular Formula and Molecular Weight

The empirical and molecular formula of the compound is C₁₀H₁₄N₄O₂. The molecular weight of the free base is 222.24 g/mol . The dihydrochloride salt of this compound has a molecular formula of C₁₀H₁₆Cl₂N₄O₂ and a corresponding molecular weight of 295.17 g/mol [1].

Physicochemical Properties

The physicochemical properties of a compound are determinative of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Summary of Physicochemical Data

| Property | Predicted/Experimental Value | Method/Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to have moderate aqueous solubility | General characteristics of piperazine-containing compounds[2] |

| pKa | Predicted basic pKa ~7.5-8.5 | Computational prediction |

| LogP (Octanol/Water) | ~0.66 (for ethyl ester analog) | Fluorochem[3] |

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic behavior. For the closely related ethyl ester analog, ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride, an experimental LogP value of 0.66 has been reported[3]. This suggests that the methyl ester will also possess a relatively low to moderate lipophilicity, which is often favorable for achieving a balance between aqueous solubility and membrane permeability.

Acidity/Basicity (pKa)

The ionization state of a molecule at physiological pH is governed by its pKa value(s). The presence of the piperazine and pyrimidine rings, both containing basic nitrogen atoms, confers a basic character to Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate. The piperazine moiety is expected to have a pKa in the range of 7.5 to 8.5, making it partially protonated at physiological pH (7.4). The pyrimidine nitrogens are significantly less basic. This ionization behavior will have a profound impact on the compound's solubility, receptor binding, and cellular uptake.

Solubility

Synthesis and Spectroscopic Characterization

The synthesis and structural confirmation of the target molecule are fundamental to any further investigation.

Synthetic Approach

A plausible synthetic route to Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate involves a nucleophilic aromatic substitution reaction. A general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which can be adapted for this specific target[4][5].

Figure 2: General Synthetic Scheme for Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of Methyl 2-chloropyrimidine-5-carboxylate in a suitable aprotic polar solvent such as dimethylformamide (DMF), add an excess of piperazine and a base (e.g., potassium carbonate) to act as a scavenger for the hydrochloric acid byproduct.

-

Reaction Execution: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.

Spectroscopic Characterization

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the piperazine ring protons, and the methyl ester protons. The pyrimidine protons will appear as singlets or doublets in the aromatic region (δ 8.0-9.0 ppm). The piperazine protons will likely appear as two distinct multiplets in the aliphatic region (δ 2.5-4.0 ppm), corresponding to the protons adjacent to the pyrimidine ring and those adjacent to the secondary amine. The methyl ester protons will be a sharp singlet at approximately δ 3.9 ppm[6][7].

-

¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, with distinct signals for the carbons of the pyrimidine ring, the piperazine ring, and the carbonyl and methyl carbons of the ester group[7][8].

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include C=O stretching of the ester at approximately 1720 cm⁻¹, C=N and C=C stretching of the pyrimidine ring in the 1600-1400 cm⁻¹ region, and C-N stretching vibrations[9][10].

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide valuable structural information, often showing characteristic losses of the methyl ester group and fragmentation of the piperazine and pyrimidine rings[11][12][13][14].

Experimental Protocols for Physicochemical Characterization

The following section outlines standardized protocols for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

Figure 3: Workflow for Melting Point Determination.

Detailed Protocol:

-

Ensure the sample of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is finely powdered and completely dry.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Detailed Protocol:

-

Add an excess amount of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4) in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Detailed Protocol:

-

Prepare a standard solution of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate. While some experimental data is lacking, the information presented, based on data from closely related analogs and established scientific principles, offers a solid foundation for researchers working with this compound. The provided protocols for synthesis and characterization will aid in the preparation and validation of this molecule, paving the way for further investigation into its biological activities and potential as a drug discovery lead.

References

-

Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

-

5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2022). MDPI. Retrieved from [Link]

- Li, A.-J., Zhang, X.-H., Sun, W.-Q., Zhou, X.-Q., & Liu, D.-Z. (2008). 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. Acta Crystallographica Section E, 64(7), o1234.

-

Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. Retrieved from [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). ABJAR. Retrieved from [Link]

- Zhichkin, P., Fairfax, D. J., & Eisenbein, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.

- Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., Castaneda, S., Cornelius, L. A. M., Das, J., Doweyko, A. M., Fairchild, C., Hunt, J. T., Inigo, I., Johnston, K., Kamath, A., Kan, D., Klei, H., Marathe, P., Pang, S., … Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

-

13 C NMR spectra of... (n.d.). ResearchGate. Retrieved from [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). [PDF]. Retrieved from [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). ResearchGate. Retrieved from [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2021). ResearchGate. Retrieved from [Link]

-

2-piperazin-1-yl-pyrimidine. (n.d.). LookChem. Retrieved from [Link]

-

Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (2017). National Institutes of Health. Retrieved from [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. Retrieved from [Link]

-

2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. (n.d.). PubChem. Retrieved from [Link]

- Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. (1999). Google Patents.

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). [PDF]. Retrieved from [Link]

-

Methyl 2-(isopropylamino)pyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. Retrieved from [Link]

Sources

- 1. 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | C11H16N4O2 | CID 16653151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. article.sapub.org [article.sapub.org]

- 13. sphinxsai.com [sphinxsai.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning required for the complete structure elucidation of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a robust framework for the characterization of this and structurally related molecules.

Introduction: The Significance of Structural Verification

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate integrates three key pharmacophoric elements: a pyrimidine ring, a piperazine moiety, and a methyl carboxylate group. The pyrimidine core is a prevalent scaffold in a vast array of biologically active compounds, while the piperazine ring is known to impart favorable pharmacokinetic properties. The precise arrangement of these components is critical to the molecule's interaction with biological targets. Therefore, unambiguous confirmation of its chemical structure is a foundational prerequisite for any further investigation into its therapeutic potential. This guide will detail a multi-technique analytical workflow designed to provide a self-validating and definitive structural assignment.

Proposed Synthesis Pathway

A logical and common synthetic route to Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate involves a nucleophilic aromatic substitution reaction.[1][2] The commercially available Methyl 2-chloropyrimidine-5-carboxylate serves as an excellent electrophilic starting material. The reaction with piperazine, a nucleophile, in the presence of a suitable base to scavenge the liberated HCl, is expected to yield the target compound.

Caption: Proposed synthesis of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.

Spectroscopic and Spectrometric Analysis: A Multi-faceted Approach

The core of the structure elucidation process relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides unique and complementary information, and their combined analysis provides a high degree of confidence in the final structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition: Perform 2D NMR experiments, including COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

The proton NMR spectrum is expected to show distinct signals for the pyrimidine, piperazine, and methyl ester protons. Based on data from structurally similar compounds, the following chemical shifts can be predicted.[4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrimidine H-4, H-6 | ~8.3-8.6 | Singlet | 2H | The two pyrimidine protons are in a highly deshielded environment due to the electron-withdrawing nature of the nitrogen atoms and the carboxylate group. |

| Piperazine H (adjacent to pyrimidine) | ~3.8-4.0 | Triplet | 4H | These protons are deshielded due to their proximity to the electron-deficient pyrimidine ring. |

| Piperazine H (distant from pyrimidine) | ~2.9-3.1 | Triplet | 4H | These protons are in a more shielded environment compared to the other piperazine protons. |

| Methyl Ester (-OCH₃) | ~3.9 | Singlet | 3H | Typical chemical shift for a methyl ester. |

| Piperazine N-H | Variable (broad) | Singlet | 1H | The chemical shift of the N-H proton is solvent and concentration-dependent and may exchange with residual water in the solvent. |

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ester Carbonyl (C=O) | ~165-170 | Typical chemical shift for an ester carbonyl carbon. |

| Pyrimidine C-2 | ~160-165 | Carbon attached to two nitrogen atoms, highly deshielded. |

| Pyrimidine C-4, C-6 | ~157-160 | Deshielded due to adjacent nitrogen atoms. |

| Pyrimidine C-5 | ~110-115 | Carbon bearing the carboxylate group. |

| Piperazine C (adjacent to pyrimidine) | ~45-50 | Deshielded due to attachment to the pyrimidine ring. |

| Piperazine C (distant from pyrimidine) | ~43-46 | More shielded piperazine carbons. |

| Methyl Ester (-OCH₃) | ~52-55 | Typical chemical shift for a methyl ester carbon. |

-

COSY: A COSY experiment will show a correlation between the two sets of piperazine protons, confirming their adjacent relationship.

-

HSQC: An HSQC experiment will correlate each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra. For example, the proton signal at ~3.9 ppm will correlate with the carbon signal at ~52-55 ppm, confirming the methyl ester group.

Caption: Expected COSY correlation in Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural information from its fragmentation pattern.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source in positive ion mode.

-

Molecular Ion: The ESI-MS spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the compound plus a proton. The calculated exact mass can be used to determine the elemental formula.

-

Fragmentation Pattern: The fragmentation of piperazine and pyrimidine derivatives often involves cleavage of the piperazine ring and the bond connecting it to the pyrimidine ring.[5]

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure elucidation of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a systematic process that relies on the application of modern analytical techniques. By following the protocols and interpretive logic outlined in this guide, researchers can confidently and accurately determine the structure of this and other novel chemical entities, a critical step in the journey of drug discovery and development.

References

-

Singh, P., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(88). Available at: [Link]

-

Yurttaş, L., et al. (2018). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Turkish Journal of Chemistry, 42(6), 1639-1652. Available at: [Link]

-

Yilmaz, F., & Menteşe, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(11), 941-946. Available at: [Link]

-

Gaponova, I. I., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411. Available at: [Link]

-

Prasetyo, W. E., et al. (2023). Semi-coordination Cu–O bond on a copper complex featuring O,O-donor ligand as potential antibacterial agent: green synthesis, characterization, DFT, in-silico ADMET profiling and molecular docking studies. Structural Chemistry. Available at: [Link]

-

Syguda, A., et al. (2022). The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC (selected connectivities). Molecules, 27(15), 4987. Available at: [Link]

-

Perrone, M. G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599. Available at: [Link]

- Google Patents. (2015). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.

-

Welz, T., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. Available at: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available at: [Link]

-

Cristancho, C., et al. (2022). 13 C NMR spectra of 2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3c) (75 MHz, CDCl 3 ). Bioorganic Chemistry, 120, 105629. Available at: [Link]

-

Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available at: [Link]

-

Kadir, M. A., et al. (2018). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 16, 881-890. Available at: [Link]

-

Al-Zahrani, E. A., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1-21. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(2), 29-37. Available at: [Link]

-

Shaker, Y. M., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Modern Chemistry, 5(6), 92. Available at: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2). Available at: [Link]

-

Li, J., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

-

Parmar, J. M., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-837. Available at: [Link]

-

Ghorab, M. M., et al. (2025). Novel pyrimidine-piperazine hybrids as potential antimicrobial agents: in-vitro antimicrobial and in-silico studies. Journal of the Iranian Chemical Society. Available at: [Link]

-

Al-Thebeiti, M. A., & El-Sayed, R. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. E-Journal of Chemistry, 6(1), 239-250. Available at: [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]

- 3. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR spectrum [chemicalbook.com]

- 5. article.sapub.org [article.sapub.org]

The Multifaceted Biological Activities of Pyrimidine-5-Carboxylate Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Potential of the Pyrimidine Scaffold

The pyrimidine nucleus, a fundamental building block of nucleic acids, has long been a privileged scaffold in medicinal chemistry.[1][2][3][4][5][6] Its inherent ability to mimic endogenous purines and pyrimidines, coupled with its synthetic tractability, has led to the development of a multitude of clinically significant drugs.[4] This guide focuses on a specific, yet remarkably versatile, class of these compounds: pyrimidine-5-carboxylates and their derivatives. We will delve into the rich and diverse biological activities exhibited by this chemical family, offering a comprehensive resource for researchers, scientists, and drug development professionals engaged in the quest for novel therapeutics. Our exploration will be grounded in mechanistic insights, supported by robust experimental data, and guided by the principles of rational drug design.

I. The Chemical Versatility of the Pyrimidine-5-Carboxylate Core: A Foundation for Diverse Biological Functions

The pyrimidine ring, with its two nitrogen atoms, provides a unique electronic and structural framework. The addition of a carboxylate group at the 5-position introduces a key functional handle that allows for extensive chemical modification. This versatility is the cornerstone of the broad spectrum of biological activities observed in this compound class. The carboxylate moiety can be readily converted into esters, amides, and other functional groups, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the pyrimidine ring itself can be substituted at various positions, allowing for the exploration of a vast chemical space and the optimization of interactions with biological targets.

A general approach to the synthesis of pyrimidine-5-carboxylate derivatives involves the reaction of an alkoxymethylene compound with an amidine or isothiourea compound under neutral or basic conditions.[7] The reaction can be carried out in various solvents, including water, methanol, ethanol, or dioxane, and the temperature can be adjusted depending on the specific reactants.[7] Purification of the final product is typically achieved through standard chemical techniques such as extraction, crystallization, and chromatography.[7]

II. Anticancer Activity: A Prominent Therapeutic Avenue

The development of novel anticancer agents is a major focus of modern drug discovery. Pyrimidine-5-carboxylate derivatives have emerged as a promising class of compounds with potent and diverse antitumor activities.[1][6][8][9][10][11] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes that are dysregulated in cancer.

A. Mechanism of Action: Targeting the Engines of Cancer Proliferation

A significant body of research has demonstrated that pyrimidine-5-carboxylate derivatives can exert their anticancer effects through the inhibition of various protein kinases that are crucial for tumor growth and survival. These enzymes act as molecular switches, controlling a wide range of cellular processes, and their aberrant activity is a hallmark of many cancers.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and metastasis. For instance, compound 10b from one study demonstrated an IC50 value of 8.29 ± 0.04 nM against EGFR, comparable to the established EGFR inhibitor erlotinib. This inhibition leads to the arrest of the cell cycle at the G2/M phase and the induction of apoptosis.

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Pyrimidine-5-carbonitrile derivatives have been designed as effective VEGFR-2 inhibitors.[12] Compounds 11e and 12b from a particular study showed potent VEGFR-2 inhibition with IC50 values of 0.61 and 0.53 μM, respectively.[12] By blocking VEGFR-2 signaling, these compounds can effectively starve tumors of their blood supply.

-

Other Kinase Targets: The inhibitory activity of pyrimidine derivatives extends to other kinases as well. For example, oxazolo[5,4-d]pyrimidines have been investigated as inhibitors of BCL-2, a pro-survival protein, thereby promoting apoptosis in cancer cells.[13] Pyrimidine-5-carboxamide derivatives have also been shown to inhibit Syk tyrosine kinase, which is involved in allergic and inflammatory reactions as well as some cancers.[7]

B. In Vitro and In Vivo Efficacy: A Summary of Key Findings

The anticancer potential of pyrimidine-5-carboxylate derivatives has been extensively validated in both in vitro and in vivo models.

| Compound Class | Cancer Cell Line(s) | In Vitro Activity (IC50) | In Vivo Model | Key Findings | Reference |

| Pyrimidine-5-carbonitriles | HepG2, A549, MCF-7 | 3.56, 5.85, 7.68 µM (for compound 10b) | Not specified | Potent EGFR inhibition, cell cycle arrest, and apoptosis induction. | |

| Pyrimidine-5-carbonitriles | HCT-116, MCF-7 | 1.14, 1.54 µM (for compound 11e) | Not specified | Potent VEGFR-2 inhibition and induction of apoptosis. | [12] |

| Pyrazole-5-carboxamides | MGC-803, SGC-7901, Bcap-37 | Strong inhibitory activity for compounds 8a, 8c, and 8e against MGC-803. | Not specified | Inhibition of telomerase activity (IC50 = 1.02 ± 0.08 µM for compound 8e). | [8] |

| Oxazolo[5,4-d]pyrimidines | HUVEC, HepG2, U251 | Good potency against HUVEC proliferation (10⁻⁷ M range). | Not specified | Inhibition of VEGFR2 kinase. | [13] |

C. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine-5-carboxylate test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous human diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis, and certain types of cancer.[14][15] Pyrimidine-5-carboxylate derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory mediators and signaling pathways.[14][15][16]

A. Mechanism of Action: Targeting Key Inflammatory Regulators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes and signaling pathways that are central to the inflammatory response.

-

Inhibition of Salt-Inducible Kinases (SIKs): Pyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of SIKs, which are crucial regulators of macrophage polarization.[14] By inhibiting SIKs, these compounds can promote a shift from a pro-inflammatory M1 macrophage phenotype to an anti-inflammatory M2 phenotype.[14] For example, compound 8h was shown to up-regulate the anti-inflammatory cytokine IL-10 and down-regulate the pro-inflammatory cytokine IL-12 in bone marrow-derived macrophages.[14]

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some pyrimidine derivatives have shown selective inhibitory activity against COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[17] This selective inhibition is a desirable trait for anti-inflammatory drugs, as it can minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

B. In Vivo Efficacy: Preclinical Validation

The anti-inflammatory potential of pyrimidine-5-carboxylate derivatives has been demonstrated in preclinical models of inflammation. For instance, compound 8h , a SIKs inhibitor, showed excellent anti-inflammatory effects in a dextran sulfate sodium (DSS)-induced colitis model in mice, a well-established model of IBD.[14]

C. Experimental Protocol: In Vivo Assessment of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

The carrageenan-induced paw edema model is a widely used and reliable in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the pyrimidine-5-carboxylate test compound orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Caption: Workflow for assessing in vivo anti-inflammatory activity.

IV. Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The emergence of drug-resistant pathogens poses a significant threat to global health. The pyrimidine scaffold has a long history in the development of antimicrobial and antiviral agents.[1][6][18][19] Pyrimidine-5-carboxylate derivatives have also shown promise in this area. For instance, some pyrimidine derivatives have demonstrated activity against various bacterial and fungal strains.[18] Additionally, the pyrimidine ring is a core component of several antiviral drugs, and research continues to explore the potential of pyrimidine-5-carboxylates in this therapeutic area. One notable example is the marine-derived compound Batzelladine, which contains a pyrimidine core and inhibits the binding of HIV gp-120 to CD4 cells.[1]

V. Other Biological Activities: Expanding the Therapeutic Landscape

The biological activities of pyrimidine-5-carboxylate compounds are not limited to the areas discussed above. Research has uncovered a range of other potentially valuable therapeutic properties.

-

Enzyme Inhibition for Metabolic Diseases: Pyrimidine-5-carboxamide derivatives have been identified as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases such as type 2 diabetes and obesity.[20] Inhibition of NNMT has been shown to have protective effects against diet-induced obesity and to enhance insulin sensitization in animal models.[20]

-

Lactate Dehydrogenase (LDH) Inhibition: Novel ethyl pyrimidine-quinolinecarboxylate derivatives have been designed as inhibitors of human lactate dehydrogenase A (hLDHA), an enzyme that is overexpressed in many cancers and plays a role in their metabolic adaptation.[21][22]

VI. Future Directions and Concluding Remarks

The diverse biological activities of pyrimidine-5-carboxylate compounds underscore their significant potential in drug discovery. The synthetic accessibility of this scaffold, coupled with the ability to fine-tune its properties through chemical modification, provides a robust platform for the development of novel therapeutics for a wide range of diseases.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of these compounds and their biological activity will enable the rational design of more potent and selective agents.

-

Mechanism of Action Elucidation: Further investigation into the precise molecular mechanisms by which these compounds exert their effects will be crucial for their clinical development.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of promising lead compounds are essential to ensure their safety and efficacy in vivo.

References

- Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry.

- Novel pyrimidine-5-carboxamide derivatives.

- Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action.

- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Liter

- Biological Activity of Pyrimidine Deriv

- Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes.

- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.

- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.

- Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. PubMed.

- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids.

- Recent Advances in Pyrimidine-Based Drugs. PubMed Central.

- Diverse Biological Activity of Pyrimidine Deriv

- Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid 1.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.

- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org.

- An overview on synthesis and biological activity of pyrimidines. SciSpace.

- SYNTHESIS OF PYRIMIDINE DERIV

- Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. PubMed.

- A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.

- Pyrimidine -5-carbonitril derivatives as anticancer agents.

- Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflamm

- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

- Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. MDPI.

- Pyrimidine and its biological activity: a review.

- Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. Taylor & Francis Online.

- Biological Activity of Pyrimidine Derivativies: A Review.

- Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI.

- Significance and Biological Importance of Pyrimidine in the Microbial World. PubMed Central.

- pyrimidine-5-carboxylic acid. Sigma-Aldrich.

- Pyrimidine synthesis. Organic Chemistry Portal.

- Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences.

- New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evalu

- Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correl

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. scispace.com [scispace.com]

- 7. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]

- 8. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bu.edu.eg [bu.edu.eg]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsonline.com [ijpsonline.com]

- 17. mdpi.com [mdpi.com]

- 18. wjarr.com [wjarr.com]

- 19. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols for GPR119 Agonist Screening with Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting GPR119 with Pyrimidine Derivatives for Metabolic Disorders

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes and obesity.[1] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism of action: the potentiation of glucose-dependent insulin secretion and the stimulation of glucagon-like peptide-1 (GLP-1) release.[2] This dual action presents a promising strategy for improving glycemic control while potentially reducing body weight.[1]

The GPR119 signaling cascade is primarily coupled through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This elevation in cAMP is the key second messenger event that triggers the downstream physiological effects.

Among the diverse chemical scaffolds investigated for GPR119 agonism, pyrimidine derivatives have shown significant promise. Fused pyrimidine structures, in particular, have been identified as potent and orally active GPR119 agonists, demonstrating efficacy in preclinical models. This document provides a comprehensive guide for the screening and characterization of novel pyrimidine-based GPR119 agonists, detailing a robust screening cascade from initial high-throughput screening to secondary and confirmatory in vitro functional assays.

The GPR119 Signaling Pathway

Upon agonist binding, GPR119 undergoes a conformational change that activates the associated Gαs protein. The activated Gαs subunit, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other downstream effectors, ultimately resulting in enhanced insulin secretion from pancreatic β-cells and GLP-1 release from intestinal L-cells.

Caption: A typical screening cascade for GPR119 agonists.

Part 1: Primary Screening - High-Throughput cAMP Assay

The primary screen aims to identify pyrimidine derivatives that activate GPR119 by measuring the direct downstream signaling event: an increase in intracellular cAMP. A Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a robust and sensitive method suitable for high-throughput screening (HTS).

Principle of the HTRF cAMP Assay

The HTRF cAMP assay is a competitive immunoassay. [4][5][6]Free cAMP produced by the cells competes with a d2-labeled cAMP analog for binding to a europium cryptate-labeled anti-cAMP antibody. [4][5][6]When the labeled antibody and d2-cAMP are in close proximity, a Fluorescence Resonance Energy Transfer (FRET) signal is generated. An increase in intracellular cAMP from GPR119 activation disrupts this interaction, leading to a decrease in the FRET signal, which is inversely proportional to the concentration of cAMP in the sample. [5]

Experimental Protocol: HTRF cAMP Assay

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human GPR119 (HEK293-hGPR119).

Materials:

-

HEK293-hGPR119 cells

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

-

Test pyrimidine derivatives (dissolved in DMSO)

-

Reference GPR119 agonist (e.g., AR231453)

-

HTRF cAMP assay kit (e.g., from Cisbio or Revvity)

-

384-well white assay plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the pyrimidine derivatives and the reference agonist in assay buffer containing a final DMSO concentration of ≤1%.

-

Cell Stimulation:

-

Aspirate the culture medium from the cell plates.

-

Add assay buffer containing IBMX (typically 0.1-0.5 mM) to inhibit cAMP degradation.

-

Add the diluted compounds to the wells. Include wells with vehicle (DMSO) as a negative control and a saturating concentration of the reference agonist as a positive control.

-

Incubate the plate at room temperature for 30 minutes. [7]4. cAMP Detection:

-

Add the HTRF assay reagents (d2-labeled cAMP and cryptate-labeled antibody) to each well according to the manufacturer's protocol. [7] * Incubate at room temperature for 60 minutes. [7]5. Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) for each well.

-

Convert the HTRF ratio to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound.

-

| Parameter | Description | Typical Value |

| EC50 | The concentration of an agonist that gives half of the maximal response. | Varies by compound |

| Emax | The maximum response achievable by an agonist. | Expressed as % of reference agonist |

| Z'-factor | A statistical measure of the quality of an HTS assay. | > 0.5 for a robust assay |

Part 2: Secondary Assay - GLP-1 Secretion

Hits from the primary screen should be validated in a more physiologically relevant assay that measures a key downstream function of GPR119 activation in enteroendocrine cells: GLP-1 secretion. The murine GLUTag cell line is a well-established model for studying GLP-1 release. [8]

Experimental Protocol: GLP-1 Secretion Assay

Cell Line: GLUTag enteroendocrine cells.

Materials:

-

GLUTag cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., serum-free DMEM or Krebs-Ringer Bicarbonate buffer)

-

Test pyrimidine derivatives

-

Reference GPR119 agonist

-

DPP-IV inhibitor (to prevent GLP-1 degradation)

-

GLP-1 ELISA or HTRF kit

Procedure:

-

Cell Seeding: Seed GLUTag cells into 24- or 48-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate in fresh assay buffer for 1-2 hours at 37°C.

-

Compound Stimulation:

-

Aspirate the pre-incubation buffer.

-

Add assay buffer containing the test compounds, reference agonist, and a DPP-IV inhibitor. Include vehicle controls.

-

Incubate for 2 hours at 37°C. [4]4. Supernatant Collection: Collect the supernatant from each well, which contains the secreted GLP-1.

-

-

GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatants using a commercially available ELISA or HTRF kit, following the manufacturer's instructions.

-

Data Analysis: Plot the concentration of secreted GLP-1 against the log of the compound concentration to determine the EC50 and Emax for GLP-1 release.

Part 3: Confirmatory Assay - Glucose-Stimulated Insulin Secretion (GSIS)

To confirm the therapeutic potential of the lead pyrimidine derivatives, their ability to potentiate glucose-stimulated insulin secretion (GSIS) should be assessed. This can be performed using the murine pancreatic β-cell line MIN6 or, for a more translatable model, isolated pancreatic islets. [9][10][11]

Experimental Protocol: Static Insulin Secretion Assay

Cell Model: MIN6 cells or isolated rodent/human pancreatic islets.

Materials:

-

MIN6 cells or isolated islets

-

Culture medium

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

-

Low glucose KRB buffer (e.g., 2.8 mM glucose)

-

High glucose KRB buffer (e.g., 16.7 mM glucose)

-

Test pyrimidine derivatives

-

Reference GPR119 agonist

-

Insulin ELISA or HTRF kit

Procedure:

-

Cell/Islet Preparation:

-

MIN6 cells: Seed into 24-well plates and culture until they reach ~80% confluency.

-

Islets: After isolation, culture islets overnight. Hand-pick islets of similar size for the assay (e.g., 10 islets per replicate). [12]2. Pre-incubation:

-

Wash the cells/islets twice with low glucose KRB buffer.

-

Pre-incubate in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate. [13]3. Compound Stimulation:

-

Aspirate the pre-incubation buffer.

-

Add low glucose KRB buffer containing the test compounds or vehicle and incubate for 1 hour at 37°C to measure basal insulin secretion.

-

Collect the supernatant.

-

Add high glucose KRB buffer containing the test compounds or vehicle and incubate for 1 hour at 37°C to measure stimulated insulin secretion. [12][13] * Collect the supernatant.

-

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA or HTRF kit. [14]5. Data Analysis: Compare the amount of insulin secreted in the presence of the test compounds to the vehicle control under both low and high glucose conditions. Potent GPR119 agonists are expected to significantly enhance insulin secretion in the high glucose condition with minimal effect at low glucose.

Conclusion and Future Directions

This application note outlines a comprehensive and robust screening protocol for the identification and characterization of novel pyrimidine derivatives as GPR119 agonists. The described cascade, from high-throughput cAMP screening to functional assays for GLP-1 and insulin secretion, provides a clear path for advancing promising compounds. Pyrimidine derivatives that demonstrate potent activity in these in vitro assays, particularly those that enhance GSIS, are strong candidates for further evaluation in in vivo models of diabetes and obesity, such as db/db mice. [2]The successful progression of these compounds through such a rigorous screening funnel will be a critical step towards the development of novel therapeutics for metabolic diseases.

References

-

Synthesis and Evaluation of Novel Fused Pyrimidine Derivatives as GPR119 Agonists. (2019). Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. (2025). ScienceDirect. [Link]

-

Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (2024). Annals of Translational Medicine. [Link]

-

A categorical structure-activity relationship analysis of GPR119 ligands. (n.d.). PubMed Central. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Journal of Drug Delivery and Therapeutics. [Link]

-

Deciphering G-Protein-Coupled Receptor 119 Agonists as Promising Strategy against Type 2 Diabetes Using Systems Biology Approach. (2018). ACS Omega. [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017). NCBI Bookshelf. [Link]

-

Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. (n.d.). Molecular Devices. [Link]

-

GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. (n.d.). PubMed Central. [Link]

-

Static insulin secretion analysis of isolated islets. (2022). protocols.io. [Link]

-

Formation of βTC3 and MIN6 Pseudoislets Changes the Expression Pattern of Gpr40, Gpr55, and Gpr119 Receptors and Improves Lysophosphatidylcholines-Potentiated Glucose-Stimulated Insulin Secretion. (2020). International Journal of Molecular Sciences. [Link]

-

(PDF) Insulin secretion assays in an engineered MIN6 cell line. (2025). ResearchGate. [Link]

-

Virtual Screening for Potential New Chemotherapeutic Agents for the GPR119 Receptor, a Target for Type II Diabetes. (n.d.). UTRGV ScholarWorks. [Link]

-

How to run a cAMP HTRF assay. (2024). YouTube. [Link]

-

Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease. (2021). PubMed Central. [Link]

-

Static glucose-stimulated insulin secretion (sGSIS). (n.d.). Bio-protocol. [Link]

-

Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Assay Guidance Manual. [Link]

-

In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus. (n.d.). PubMed Central. [Link]

-

A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. (2016). Methods and Protocols. [Link]

-

First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. (n.d.). PubMed Central. [Link]

-

Static insulin secretion analysis of isolated islets. (2022). protocols.io. [Link]

-

Insulin secretion assays in an engineered MIN6 cell line. (n.d.). PubMed Central. [Link]

-

GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell. (n.d.). Diabetes. [Link]

-

Building GPCR screening cascades for lead generation. (2014). Drug Target Review. [Link]

-

GLUTag cells. (n.d.). Glucagon.com. [Link]

Sources

- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fn-test.com [fn-test.com]

- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. surgery.wisc.edu [surgery.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a potent G-protein-coupled receptor 119 agonist for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glucagon.com [glucagon.com]

- 9. Formation of βTC3 and MIN6 Pseudoislets Changes the Expression Pattern of Gpr40, Gpr55, and Gpr119 Receptors and Improves Lysophosphatidylcholines-Potentiated Glucose-Stimulated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ris.utwente.nl [ris.utwente.nl]

- 12. Static insulin secretion analysis of isolated islets [protocols.io]

- 13. bio-protocol.org [bio-protocol.org]

- 14. resources.revvity.com [resources.revvity.com]

Application Note: Characterizing the Cellular Activity of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate as a Novel PI3K/Akt/mTOR Pathway Inhibitor

Introduction

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, hereafter referred to as Compound X, is a novel synthetic molecule with potential therapeutic applications. Its chemical structure, featuring pyrimidine and piperazine moieties, suggests a possible role as a kinase inhibitor. This application note provides a comprehensive framework and detailed protocols for characterizing the cellular activity of Compound X, based on the hypothesis that it acts as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.

The PI3K/Akt/mTOR axis is a critical intracellular signaling pathway that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation and hyperactivation of this pathway are among the most common molecular derangements in human cancer, making it a highly attractive target for therapeutic intervention.[3][4][5] This guide outlines a tiered, logical workflow to first assess the anti-proliferative effects of Compound X, and subsequently to validate its specific mechanism of action by measuring direct and downstream targets within the PI3K pathway.

Strategic Assay Cascade for Compound Characterization

A multi-assay approach is essential for a thorough and robust characterization of a novel compound. We propose the following workflow, designed to build a comprehensive understanding of Compound X's cellular effects, from broad phenotypic outcomes to specific molecular target engagement.

Caption: Workflow for the CellTiter-Glo® viability assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7 cells in a white, opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Include wells for "cells + vehicle" (0.1% DMSO) and "medium only" (background) controls.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in culture medium, starting from a top concentration of 100 µM. Also, prepare a vehicle control (0.1% DMSO in medium).

-

Treatment: Remove the medium from the wells and add 100 µL of the corresponding compound dilutions or vehicle control.

-

Incubation: Incubate the plate for 72 hours.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes. [6] * Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. [6] * Add 100 µL of CellTiter-Glo® Reagent to each well. [7] * Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. [7][6] * Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. [7][6]7. Data Acquisition: Record the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (medium only) from all other readings.

-

Normalize the data by setting the average vehicle control reading as 100% viability.

-

Plot the normalized viability against the log of Compound X concentration and fit a four-parameter logistic curve to determine the IC50 value.

-

Example Data Presentation:

| Compound | Cell Line | IC50 (µM) |

| Compound X | MCF-7 | 1.2 |

| GDC-0941 (Control) | MCF-7 | 0.8 |

Part 2: On-Target Pathway Modulation

After establishing the anti-proliferative activity of Compound X, the next crucial step is to verify that it inhibits the PI3K/Akt/mTOR pathway as hypothesized. This is achieved by measuring the phosphorylation status of key proteins in the cascade.

Protocol 2: Western Blotting for Phospho-Protein Levels

Western blotting is a fundamental technique to detect changes in protein phosphorylation. A reduction in the phosphorylated forms of Akt (p-Akt) and its downstream substrates following treatment with Compound X provides direct evidence of target engagement.

Signaling Pathway Diagram:

Caption: Workflow for high-content imaging of p-Akt.

Step-by-Step Methodology:

-

Cell Plating and Treatment: Seed MCF-7 cells in a 96-well, black-walled, clear-bottom imaging plate. Treat with a full dose-response of Compound X, stimulate, and include appropriate controls as described in the western blot protocol.

-

Fixation and Permeabilization:

-

Wash wells gently with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Blocking: Block with 5% BSA in PBS for 1 hour.

-

Primary Antibodies: Incubate for 2 hours at room temperature or overnight at 4°C with primary antibodies against p-Akt (Ser473) and a total protein marker (e.g., pan-Akt) diluted in blocking buffer.

-

Washing: Wash three times with PBS. [8] * Secondary Antibodies: Incubate for 1 hour at room temperature, protected from light, with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594). I[8]nclude a nuclear counterstain like Hoechst 33342.

-

Final Washes: Wash three times with PBS. Leave cells in 100 µL of PBS for imaging.

-

-

Image Acquisition: Acquire images using a high-content imaging system, capturing channels for the nucleus, p-Akt, and total Akt.

-

Image Analysis: Use the instrument's analysis software to:

-

Identify individual cells based on the nuclear stain.

-

Define the cytoplasm as a ring around the nucleus.

-

Measure the mean fluorescence intensity of the p-Akt signal within the cytoplasm of each cell.

-

Normalize the p-Akt signal to the total Akt signal if necessary.

-

Calculate the average signal per well and plot a dose-response curve to determine the IC50 for pathway inhibition.

-

Conclusion

This application note provides a robust, multi-tiered strategy for characterizing the cellular activity of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate (Compound X) as a putative inhibitor of the PI3K/Akt/mTOR pathway. By systematically progressing from a broad phenotypic cell viability assay to specific, quantitative measures of target engagement like western blotting and high-content imaging, researchers can build a comprehensive and compelling data package. This logical, evidence-based workflow ensures scientific rigor and provides the detailed mechanistic insights necessary for advancing a novel compound through the drug discovery pipeline.

References

-

Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

-

Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer. Retrieved from [Link]

-

Campeau, P. M., et al. (2017). Subcellular Localization of Histidine Phosphorylated Proteins Through Indirect Immunofluorescence. Methods in Molecular Biology. Retrieved from [Link]

-

Al-Bahlani, S., et al. (2022). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Molecules & Cells. Retrieved from [Link]

-

Krishnan, K., et al. (2015). General phospho-protein staining technique for flow cytometry. ResearchGate. Retrieved from [Link]

-

Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of the National Cancer Institute. Retrieved from [Link]

-

Ercan, D., et al. (2012). Identifying genotype-dependent efficacy of single and combined PI3K- and MAPK-pathway inhibition in cancer. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Barretina, J., et al. (2012). The Cancer Cell Line Encyclopedia enables predictive modelling of anticancer drug sensitivity. Nature. Retrieved from [Link]

-

University of Oslo. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [Link]

-

Alzahrani, A. S. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Retrieved from [Link]

-

Linnerth, A., et al. (2007). Western blot analysis for Akt-P at (Ser473) and (Thr308). ResearchGate. Retrieved from [Link]

-

Azure Biosystems. (n.d.). Phosphorylated protein detection is more efficient by fluorescent Western blot. Retrieved from [Link]

-

Al-Bahlani, S., et al. (2022). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed. Retrieved from [Link]

-

Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]

-

Gupta, A. K., et al. (2001). The RAS radiation resistance pathway. ResearchGate. Retrieved from [Link]

-

Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene. Retrieved from [Link]

-

Hannah, R., et al. (2001). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. Retrieved from [Link]

-

Weigelt, B., et al. (2013). PI3K Pathway Dependencies in Endometrioid Endometrial Cancer Cell Lines. Clinical Cancer Research. Retrieved from [Link]

-

Promega UK. (2021). CellTiter Glo® 2 0 Cell Viability Assay. Retrieved from [Link]

Sources

- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. OUH - Protocols [ous-research.no]

- 7. promega.com [promega.com]

- 8. Subcellular Localization of Histidine Phosphorylated Proteins Through Indirect Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust HPLC-UV Method for the Quantification of Pyrimidine Derivatives in Pharmaceutical Development

Abstract

This application note presents a comprehensive guide to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of pyrimidine derivatives. Pyrimidine scaffolds are fundamental to numerous pharmacologically active compounds, making their accurate quantification essential for drug development, quality control, and stability testing.[1] This document provides a field-proven, logical workflow, from initial parameter selection to full method validation in accordance with International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and regulatory compliance.

Introduction: The Analytical Imperative for Pyrimidine Derivatives

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of a wide spectrum of therapeutic agents, including antiviral and anticancer drugs.[1][2][3] The physicochemical properties of these derivatives can vary significantly based on their substitution patterns, influencing their solubility, lipophilicity, and, consequently, their chromatographic behavior.[2][4] A reliable and robust analytical method is paramount for ensuring the identity, purity, and potency of these drug substances and their formulated products.

Reversed-phase HPLC coupled with UV detection is the predominant analytical technique for this class of compounds due to its versatility, sensitivity, and compatibility with the UV-absorbing nature of the aromatic pyrimidine heterocycle.[3] This guide explains the causality behind each step of the method development process, grounding the protocol in fundamental chromatographic principles and regulatory expectations.

Foundational Strategy: Method Development

The objective of method development is to achieve adequate separation and quantification of the target analyte from impurities and potential degradation products. The process is a systematic optimization of chromatographic parameters.[5]

Understanding the Analyte: Physicochemical Properties

Before any practical work, understanding the target pyrimidine derivative is crucial. Key properties include:

-

Structure and Functional Groups: Determines polarity and potential for ionization.

-

pKa: Essential for selecting the mobile phase pH to ensure consistent retention and peak shape. For robust methods, the mobile phase pH should be controlled at least 2 units away from the analyte's pKa.

-

Solubility: Dictates the choice of diluent for sample preparation. The ideal diluent is the mobile phase itself or a weaker solvent to prevent peak distortion.[6]

-